2-aMino-N-(2,2-difluoroethyl)acetaMide hydrochloride
Overview
Description
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4H9ClF2N2O and a molecular weight of 174.58 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride typically involves the reaction of 2,2-difluoroethylamine with acetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves:
Reaction of 2,2-difluoroethylamine with acetamide: This step is performed under an inert atmosphere to prevent unwanted side reactions.
Formation of the hydrochloride salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of 2,2-difluoroethylamine and acetamide are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar in structure but with an additional fluorine atom.
2-Amino-N-(2,2-dichloroethyl)acetamide hydrochloride: Contains chlorine atoms instead of fluorine.
Uniqueness
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride is unique due to its specific difluoroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-N-(2,2-difluoroethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2N2O.ClH/c5-3(6)2-8-4(9)1-7;/h3H,1-2,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOMHCPXFGMDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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